1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine
Description
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is a tricyclic compound featuring a dibenzo[a,d]cyclohepten core linked to a piperidin-4-ylamine moiety.
Properties
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c21-17-11-13-22(14-12-17)20-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)20/h1-8,17,20H,9-14,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKPZELNQHQNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2C3=CC=CC=C3CCC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoamination and Transannular Reaction
One widely reported method involves the photoamination of 5-hydroxy- or 5-alkoxy-5H-dibenzo[a,d]cycloheptenes, followed by a transannular reaction using acetic acid as a reagent. This sequence facilitates the introduction of the piperidin-4-ylamine group onto the dibenzo[a,d]cycloheptene scaffold.
- Step 1: Photoamination of 5-hydroxy- or 5-alkoxy-5H-dibenzo[a,d]cycloheptenes.
- Step 2: Transannular reaction with acetic acid to form the piperidinylamine linkage.
This method is advantageous for its specificity in functionalizing the dibenzo[a,d]cycloheptene ring system while maintaining the integrity of the piperidinylamine group.
Chemical Reaction Types Involved
The preparation of this compound involves several key chemical transformations:
| Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|
| Photoamination | Introduction of amino group via light-induced reaction on hydroxy/alkoxy precursors | UV light, amine sources |
| Transannular Reaction | Intramolecular reaction across the ring system to form new bonds | Acetic acid, heat |
| Oxidation | Conversion to corresponding oxides for intermediate steps | Hydrogen peroxide, peracids |
| Reduction | Conversion of nitro or other groups to amines | Mild reductants like TDAE (tetrakis(dimethylamino)ethylene) |
| Substitution | Replacement of functional groups with amines or other nucleophiles | Ammonia, alkylamines |
These reactions are carefully controlled to achieve high specificity and yield of the target compound.
Detailed Research Findings and Data
Multi-Step Synthesis Summary
| Step | Starting Material | Reaction Type | Reagents | Outcome |
|---|---|---|---|---|
| 1 | 5-Hydroxy- or 5-alkoxy-5H-dibenzo[a,d]cycloheptene | Photoamination | UV light, amine source | Aminated intermediate |
| 2 | Aminated intermediate | Transannular reaction | Acetic acid | Formation of piperidinylamine linkage |
| 3 | Intermediate | Purification | Chromatography | Pure 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine |
Alternative Synthetic Insights
- The use of mild reductants such as TDAE facilitates the reduction of nitro groups on aromatic rings, enabling subsequent amination steps.
- Oxidation of cyproheptadine derivatives with hydrogen peroxide or peracids can yield related intermediates useful for further functionalization.
- Chromatographic techniques, including silica gel and cellulose column chromatography, are essential for the resolution and purification of isomeric forms during synthesis.
Notes on Process Optimization
- Reaction conditions such as temperature, solvent choice, and reagent concentration critically influence the yield and purity.
- The transannular reaction step benefits from acidic conditions (e.g., acetic acid) to promote ring closure and amine formation.
- Photoamination requires controlled UV exposure to avoid side reactions and degradation.
- The choice of reductant impacts the selectivity of nitro group reductions, influencing downstream coupling efficiency.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Photoamination + Transannular Reaction | Photoamination of hydroxy/alkoxy precursors, followed by acid-mediated ring closure | Specific functionalization, well-established | Requires careful control of UV exposure and acidic conditions |
| Buchwald–Hartwig Coupling (Adapted) | Formation of aminophenyl intermediates, Pd-catalyzed intramolecular amination | Efficient ring closure, versatile | Requires palladium catalysts, sensitive to substituents |
| Oxidation/Reduction Pathways | Oxidation of precursors, reduction of nitro groups to amines | Enables intermediate modifications | Multiple steps, potential side reactions |
Chemical Reactions Analysis
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include acetic acid, ammonia, and alkylamines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Amineptine (7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid)
- Structural Differences: Amineptine replaces the piperidin-4-ylamine group with a heptanoic acid chain.
- Pharmacological Profile: Amineptine is a dopamine reuptake inhibitor and serotoninergic agent, historically used as an antidepressant.
- Regulatory Status : Classified as a Schedule I drug in the U.S. due to stimulant-like effects and addiction risks .
ADCI ((±)-5-Aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine)
- Structural Differences : ADCI introduces an imine group and a carbonyl substituent, altering receptor binding compared to the target compound.
- Pharmacological Activity : ADCI is a potent NMDA receptor antagonist with anticonvulsant properties. In murine models, it demonstrated an ED50 of 8.9 mg/kg (i.p.) in electroshock tests and 15.2 mg/kg against NMDA-induced seizures, with high selectivity over kainate receptors .
- Mechanism : Acts as a use-dependent, uncompetitive NMDA channel blocker (IC50 = 14 µM in hippocampal neurons), similar to dizocilpine (MK-801) but with reduced motor impairment .
Piperazine Derivatives (e.g., 1-[2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)ethyl]-4-methylpiperazine)
- Structural Differences : Replaces the piperidin-4-ylamine group with a piperazine ring and ethyl linker.
- The ethyl-piperazine substitution may enhance blood-brain barrier permeability compared to the parent compound .
Comparison with Functional Analogs
Carbamazepine
- Structural Similarity : Shares a tricyclic dibenzo[a,d]cyclohepten core but lacks the piperidine/piperazine substituents.
- Pharmacological Overlap: Carbamazepine is a sodium channel blocker used for epilepsy and neuropathic pain.
Dizocilpine (MK-801)
- Mechanistic Comparison : Both ADCI and dizocilpine are NMDA antagonists, but dizocilpine exhibits higher neurotoxicity and motor impairment. ADCI’s ED50 (23.5 mg/kg p.o.) is superior in oral efficacy compared to dizocilpine’s narrow therapeutic window .
Data Tables
Table 1: Key Pharmacological Parameters of Selected Analogs
Table 2: Structural Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Dibenzo[a,d]cyclohepten | Piperidin-4-ylamine | ~307 g/mol |
| Amineptine | Dibenzo[a,d]cyclohepten | Heptanoic acid chain | ~353 g/mol |
| ADCI | Dibenzo[a,d]cyclohepten | Aminocarbonyl-imine | ~293 g/mol |
Biological Activity
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H20N2
- Molecular Weight : 264.365 g/mol
- CAS Number : 73855-81-9
The compound exhibits various biological activities that can be attributed to its structural features. It is believed to interact with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is crucial for its potential use in treating neurological disorders.
Anticonvulsant Effects
Research indicates that compounds similar to 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine demonstrate anticonvulsant properties. Studies have shown that these compounds can increase seizure thresholds in animal models when subjected to pentylenetetrazole (PTZ) or maximal electroshock (MES) tests. For instance, harmane, a related compound, has been shown to protect against PTZ-induced seizures by modulating GABAergic activity and reducing oxidative stress markers in the brain .
Neuroprotective Properties
In addition to anticonvulsant effects, this compound may exhibit neuroprotective properties. It has been suggested that its mechanism involves the modulation of oxidative stress and inflammation within neuronal tissues. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases, where oxidative damage plays a significant role .
Case Studies
Research Findings
Recent studies have expanded the understanding of the biological activity of this compound:
- Anticonvulsant Activity : The compound has been tested for its ability to prevent seizures induced by various agents, including PTZ and MES. Results indicate a significant increase in seizure threshold at specific dosages.
- Neurochemical Modulation : It has been observed that treatment with this compound leads to alterations in key neurotransmitter systems, which are critical for maintaining neurological health.
- Oxidative Stress Reduction : The ability of this compound to mitigate oxidative stress markers suggests potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What strategies ensure reproducibility in hypothesis-driven research involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
